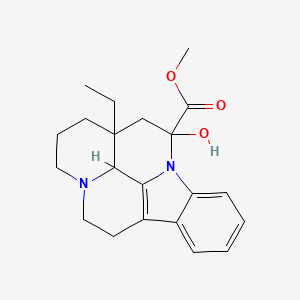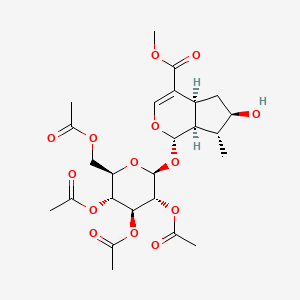
7-Epiloganin tetraacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Epiloganin tetraacetate is a terpene glycoside.
Applications De Recherche Scientifique
Antiproliferative Effects in Human Prostatic Epithelial Cells
A study conducted by Vitalone et al. (2003) explored the antiproliferative effects of Epilobium species, which contain compounds like 7-Epiloganin tetraacetate, on human prostatic epithelial cells. The research demonstrated that extracts from Epilobium inhibited DNA synthesis in these cells by affecting the progression of the cell cycle from the G0/G1 phase. This suggests a potential application of 7-Epiloganin tetraacetate in the treatment of benign prostatic hyperplasia (Vitalone et al., 2003).
Inhibition of Glioma Cell Proliferation
Dietzmann et al. (2003) investigated the effects of epothilones, a class of cytotoxic drugs to which 7-Epiloganin tetraacetate is related, on glioma cells. The study found that these compounds led to a significant decrease in viable glioma cell numbers and affected the microtubule and actin cytoskeleton of these cells. This indicates potential applications of 7-Epiloganin tetraacetate in the treatment of glioma (Dietzmann et al., 2003).
Anti-inflammatory Properties
Lee et al. (2014) isolated compounds from Castilleja rubra, including 8-Epiloganin, and studied their anti-inflammatory effects. The metabolites suppressed the production of pro-inflammatory mediators in macrophage cell lines. Though the study focused on 8-Epiloganin, its close relation to 7-Epiloganin tetraacetate suggests potential anti-inflammatory applications (Lee et al., 2014).
Schistosomicidal Activity
Castro et al. (2018) explored the in vivo schistosomicidal activity of 7-epiclusianone, a substance closely related to 7-Epiloganin tetraacetate, in mice infected with Schistosoma mansoni. The results showed a significant reduction in worm burden, suggesting potential applications in treating parasitic infections (Castro et al., 2018).
Antitumor Agent Development
Rivkin et al. (2004) provided insights into the discovery of (E)-9,10-dehydro derivatives of epothilones, including studies on 7-Epiloganin tetraacetate. These compounds were found to have promising antitumor properties, suggesting their potential use as anticancer drug candidates (Rivkin et al., 2004).
Propriétés
Nom du produit |
7-Epiloganin tetraacetate |
|---|---|
Formule moléculaire |
C25H34O14 |
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
methyl (1S,4aS,6R,7R,7aS)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C25H34O14/c1-10-17(30)7-15-16(23(31)32-6)8-34-24(19(10)15)39-25-22(37-14(5)29)21(36-13(4)28)20(35-12(3)27)18(38-25)9-33-11(2)26/h8,10,15,17-22,24-25,30H,7,9H2,1-6H3/t10-,15+,17+,18+,19+,20+,21-,22+,24-,25-/m0/s1 |
Clé InChI |
WZCFCKSAJWMDCC-QXKHIQGTSA-N |
SMILES isomérique |
C[C@H]1[C@@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
SMILES canonique |
CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)
![6-[[[5-(Ethylthio)-1,3,4-thiadiazol-2-yl]amino]-oxomethyl]-1-cyclohex-3-enecarboxylic acid](/img/structure/B1221167.png)
![[5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-(1-piperidinyl)methanone](/img/structure/B1221168.png)
![N-[4-[6-amino-5-cyano-4-(3-ethoxy-4-oxo-1-cyclohexa-2,5-dienylidene)-1H-pyridin-2-yl]phenyl]acetamide](/img/structure/B1221169.png)
![1-[[4-(Dimethylamino)phenyl]methyl]-1-(2-furanylmethyl)-3-(4-methoxyphenyl)thiourea](/img/structure/B1221172.png)
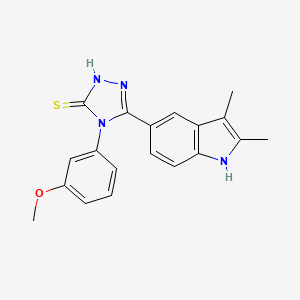
![5-bromo-N-[[(3-methyl-2-pyridinyl)amino]-sulfanylidenemethyl]-3-pyridinecarboxamide](/img/structure/B1221175.png)
![2-(1,3-Dioxo-2-isoindolyl)acetic acid [3-acetyl-2-methyl-1-(4-methylphenyl)-5-indolyl] ester](/img/structure/B1221176.png)
![6-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1221180.png)
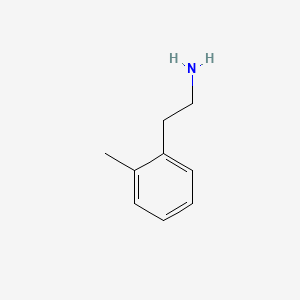
![2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1221185.png)
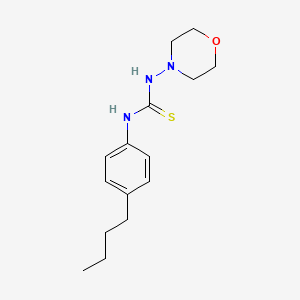
![2-[[2-[(4-Methoxyphenyl)methyl]-1,3-dioxo-4-isoquinolinylidene]methylamino]benzoic acid](/img/structure/B1221188.png)
